molecular formula C19H17ClN4OS B10989820 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10989820
M. Wt: 384.9 g/mol
InChI Key: GXYDFOREZXKBTB-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 6-chloroindole moiety linked via an ethyl chain to a thiazole ring substituted with a pyrrole group. Its design likely aims to optimize binding affinity and metabolic stability through halogenation (chlorine at the indole 6-position) and heterocyclic diversification (pyrrole-thiazole hybrid) .

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H17ClN4OS/c20-15-4-3-14-5-9-23(17(14)11-15)10-6-21-18(25)12-16-13-26-19(22-16)24-7-1-2-8-24/h1-5,7-9,11,13H,6,10,12H2,(H,21,25)

InChI Key

GXYDFOREZXKBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiazole rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or disruption of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamides with Halogen Substitutions

  • However, bromine’s larger atomic radius could sterically hinder target interactions compared to chlorine .
  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide () :
    Fluorine substitution at the indole 6-position reduces electron-withdrawing effects relative to chlorine, possibly altering electronic interactions with biological targets. The pyridazinyl acetamide side chain in this compound diverges significantly from the pyrrole-thiazole system in the target molecule, suggesting divergent pharmacological profiles .

Heterocyclic Acetamide Side Chain Modifications

  • 2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide (): Substituting the pyrrole-thiazole moiety with a triazolopyridine group introduces a nitrogen-rich aromatic system.
  • N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () :
    The bulky tert-butyl and pyridinyl groups in this analog prioritize steric effects over electronic interactions, contrasting with the target compound’s reliance on pyrrole-thiazole hybridization for target engagement .

PROTAC and Complex Hybrid Systems

  • AP-PROTAC-1 () :
    While sharing the acetamide backbone, this proteolysis-targeting chimera (PROTAC) incorporates a cereblon-binding phthalimide moiety and a diazenyl linker, enabling targeted protein degradation. The target compound lacks such functional complexity, focusing instead on direct receptor modulation .

Pharmacological and Physicochemical Data (Inferred)

Compound Molecular Weight (g/mol) Key Features Potential Advantages/Limitations
Target Compound ~418.9 Chloroindole + pyrrole-thiazole Balanced lipophilicity; tunable electronic profile
2-(6-Bromo-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide 336.21 Bromoindole + thiazole Enhanced lipophilicity; steric hindrance risk
N-[2-(6-Fluoroindol-1-yl)ethyl]-pyridazinylacetamide ~453.3 Fluoroindole + pyridazinyl Improved metabolic stability; altered target selectivity

Research Findings and Trends

  • Halogen Effects : Chlorine at the indole 6-position (target compound) balances electronic and steric effects, whereas bromine () or fluorine () may prioritize specific pharmacokinetic properties .
  • Heterocycle Design : The pyrrole-thiazole combination in the target compound offers a compact, planar structure for receptor binding, contrasting with bulkier systems like triazolopyridine () or PROTACs () .
  • Synthetic Feasibility : The target compound’s synthesis likely involves amide coupling and heterocyclic ring formation, similar to methods described for analogs in and .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that integrates an indole moiety with thiazole and pyrrole structures. This unique combination suggests potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

Component Structure
Indole Ring6-Chloro-1H-indole
Thiazole Ring1,3-thiazol-4-yl
Pyrrole Ring1H-pyrrol-1-yl
AcetamideAcetamide moiety

The molecular formula is C16H17ClN4OSC_{16}H_{17}ClN_4OS with a molecular weight of approximately 348.85 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptors: It can modulate receptor activity linked to inflammation and apoptosis.

Pathways Involved:

  • Cell Signaling: The compound appears to influence pathways related to cell growth and survival.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth:

Compound Cell Line IC50 (µM)
Compound AHCT116 (Colon)5.0
Compound BMCF7 (Breast)3.0

Studies have demonstrated that the presence of electron-withdrawing groups like chlorine enhances anticancer activity due to increased electron deficiency at the aromatic ring, facilitating interactions with cellular targets .

Anticonvulsant Activity

In animal models, compounds with similar thiazole-pyrrole frameworks have been tested for anticonvulsant properties. For example:

Compound Test Type ED50 (mg/kg)
Compound CPTZ-induced seizures20
Compound DMES test15

These studies suggest that modifications in the thiazole ring can significantly affect anticonvulsant efficacy .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research has shown that compounds with similar scaffolds can reduce TNF-alpha and IL-6 levels in vitro.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Indole Derivatives:
    A study investigated the anticancer effects of various indole derivatives, including those similar to our compound. Results indicated a strong correlation between structural modifications and increased cytotoxicity against prostate cancer cells .
  • Anticonvulsant Testing:
    Another study focused on thiazole-based compounds and their anticonvulsant properties in rodent models. The results highlighted that specific substitutions at the thiazole ring significantly enhanced protective effects against seizures .

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